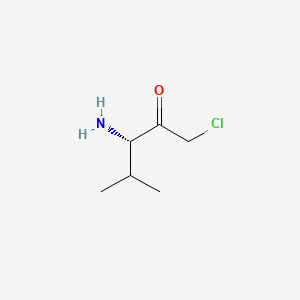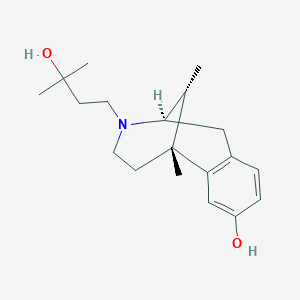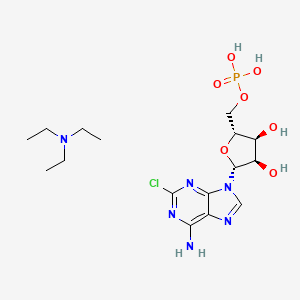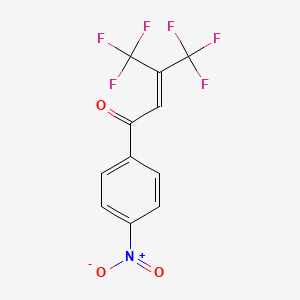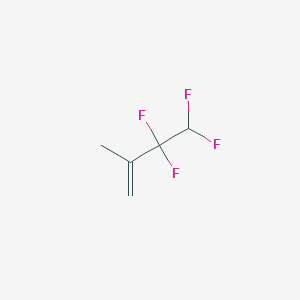
3,3,4,4-Tetrafluoro-2-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetrafluoro-2-methylbut-1-ene is an organic compound with the molecular formula C5H6F4 It is a fluorinated alkene, characterized by the presence of four fluorine atoms and a methyl group attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene typically involves the fluorination of suitable precursor compounds. One common method is the reaction of 2-methyl-2-butene with a fluorinating agent such as elemental fluorine or a fluorinating reagent like cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorination technologies. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and specialized catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4-Tetrafluoro-2-methylbut-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetrafluoro-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioorthogonal chemistry and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene involves its interaction with molecular targets through its fluorinated alkene moiety. The presence of fluorine atoms can enhance the compound’s reactivity and selectivity in chemical reactions. The pathways involved may include nucleophilic addition to the double bond and subsequent transformations depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-2-methylbut-1-ene: Similar structure but with one less fluorine atom.
2,3,3,3-Tetrafluoro-1-propene: A shorter chain fluorinated alkene.
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene: Contains additional chlorine and trifluoromethyl groups.
Uniqueness
3,3,4,4-Tetrafluoro-2-methylbut-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
57252-78-5 |
|---|---|
Molekularformel |
C5H6F4 |
Molekulargewicht |
142.09 g/mol |
IUPAC-Name |
3,3,4,4-tetrafluoro-2-methylbut-1-ene |
InChI |
InChI=1S/C5H6F4/c1-3(2)5(8,9)4(6)7/h4H,1H2,2H3 |
InChI-Schlüssel |
WXQIMHHAEXBKKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


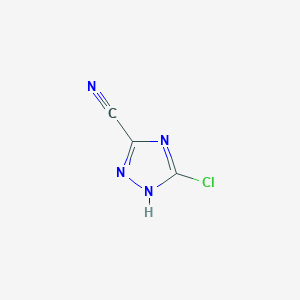

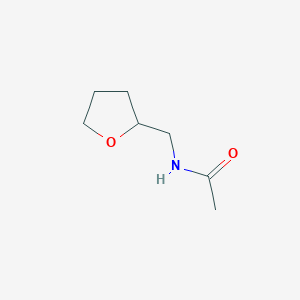
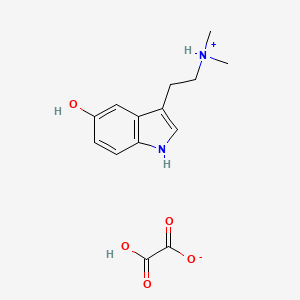
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
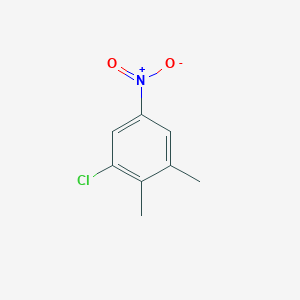
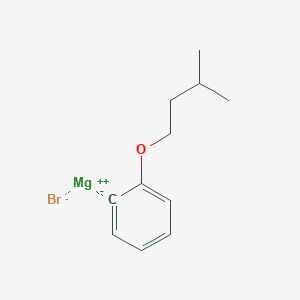
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)

